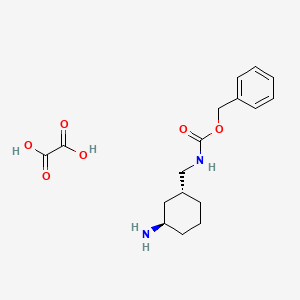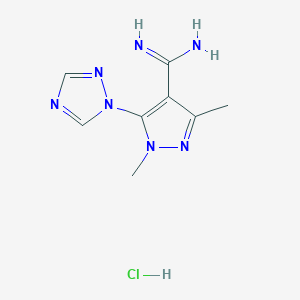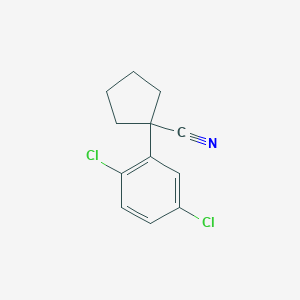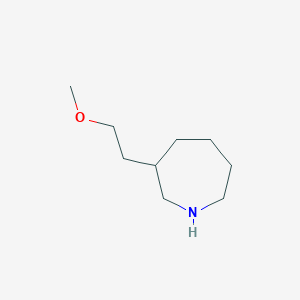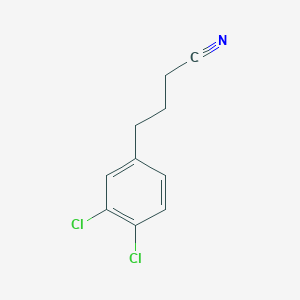
4-(3,4-Dichlorophenyl)butanenitrile
Übersicht
Beschreibung
“4-(3,4-Dichlorophenyl)butanenitrile” is a chemical compound with the molecular formula C10H9Cl2N . It is used in scientific research and has a molecular weight of 214.09 .
Synthesis Analysis
The synthesis of “4-(3,4-Dichlorophenyl)butanenitrile” and its derivatives has been described in several studies . For instance, one study describes the synthesis of new carbodithioate derivatives, which were characterized by spectral and elemental analyses . Another study describes the synthesis of dihydropyrano [2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)butanenitrile” consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Preparation of Heterocyclic Compounds
4-(3,4-Dichlorophenyl)butanenitrile can be used in the preparation of some new heterocyclic compounds with expected biological activity . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Synthesis of Pyridinopyrimidinone Derivatives
This compound can be used in the synthesis of Pyridino[2,3-d]pyrimidin-4-one derivatives . These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Synthesis of Pyridinotriazolinopyrimidinone Derivatives
4-(3,4-Dichlorophenyl)butanenitrile can also be used in the synthesis of Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives . These compounds are known for their potential therapeutic applications.
Use in NMR, HPLC, LC-MS, UPLC Studies
This compound can be used in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) for the study of its properties and reactions .
Use in Chemical Research
4-(3,4-Dichlorophenyl)butanenitrile can be used in chemical research as a reagent or a building block for the synthesis of more complex molecules .
Use in Pharmaceutical Research
This compound can be used in pharmaceutical research for the development of new drugs. Its dichlorophenyl group can interact with various biological targets, potentially leading to new therapeutic agents .
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXEAKPVOFBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

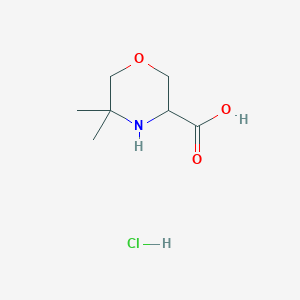

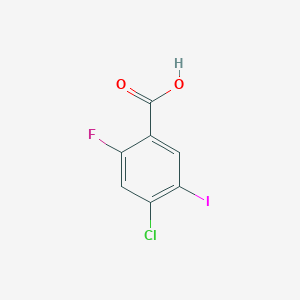
![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)

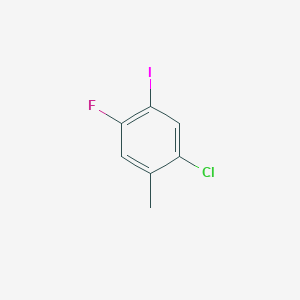
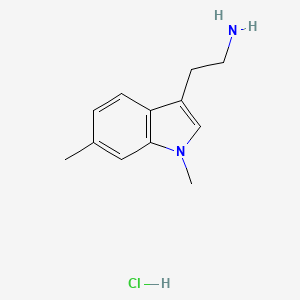


![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
